Quizalofop

Übersicht

Beschreibung

Quizalofop ist ein selektives Herbizid zur Anwendung nach dem Auflaufen, das zur Familie der Aryloxyphenoxypropionate gehört. Es wird hauptsächlich zur Bekämpfung von einjährigen und mehrjährigen Grasunkräutern in verschiedenen breitblättrigen Kulturen wie Kartoffeln, Sojabohnen, Zuckerrüben, Erdnüssen, Gemüse, Baumwolle und Flachs eingesetzt . This compound wirkt, indem es das Enzym Acetyl-Coenzym A-Carboxylase (ACCase) hemmt, das für die Fettsäuresynthese in Pflanzen unerlässlich ist .

Wissenschaftliche Forschungsanwendungen

Quizalofop hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Quizalofop übt seine herbizide Wirkung aus, indem es das Enzym Acetyl-Coenzym A-Carboxylase (ACCase) hemmt, das den ersten Schritt in der Fettsäuresynthese katalysiert . Die Hemmung der Fettsäuresynthese blockiert die Produktion von Phospholipiden, die für den Aufbau neuer Membranen benötigt werden, die für das Zellwachstum erforderlich sind. Dies führt zur Beendigung des Wachstums, Chlorose und schließlich zur Nekrose der Pflanzengewebe . This compound wird von Blättern und Trieben aufgenommen und im gesamten Pflanzenkörper verteilt, wobei es sich in den meristematischen Regionen des Sprosses und der Wurzel anreichert .

Safety and Hazards

Quizalofop-P-ethyl is harmful if swallowed and has low dermal and inhalation acute toxicity . It is not a skin or eye irritant, nor does it show any sensitization potential . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment when handling this compound .

Zukünftige Richtungen

The use of Quizalofop and its impact on the environment continue to be areas of active research. For instance, there is ongoing work to modify the existing maximum residue level for this compound in various crops to accommodate new uses of this compound-P-ethyl . Additionally, research is being conducted to understand the biochemical and molecular mechanisms of this compound degradation in the environment .

Biochemische Analyse

Biochemical Properties

Quizalofop interacts with various enzymes and proteins. A notable enzyme is the this compound-p-ethyl-hydrolyzing esterase, which plays a significant role in the degradation of this compound . This enzyme, encoded by the gene qpeH, has been identified in Pseudomonas sp., a bacterial strain capable of degrading this compound . The enzyme exhibits a specific activity of 198.9 ± 2.7 U mg−1 for this compound .

Cellular Effects

This compound has been found to have various effects on cells. As a systemic herbicide, it inhibits acetyl CoA carboxylase, an essential enzyme in fatty acid biosynthesis . This inhibition disrupts the normal functioning of the cell, leading to the death of the weed .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetyl CoA carboxylase . It inhibits this enzyme, thereby disrupting fatty acid biosynthesis, a crucial process for cell survival . This inhibition is the primary mechanism through which this compound exerts its herbicidal effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the dissipation of this compound in soil is rapid, with a half-life ranging from 0.45 to 0.71 days . This indicates that this compound is relatively unstable in the environment, undergoing rapid degradation .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is metabolized by the this compound-p-ethyl-hydrolyzing esterase, leading to the formation of this compound acid . This metabolic process is crucial for the degradation and detoxification of this compound in the environment .

Transport and Distribution

This compound is absorbed from the leaf surface and translocated throughout the plant via the xylem and phloem . It moves from the treated foliage to the root system, and accumulates in the meristematic tissue . This wide distribution within the plant is key to this compound’s effectiveness as a systemic herbicide.

Vorbereitungsmethoden

Die Herstellung von Quizalofop umfasst mehrere Schritte. Ein Verfahren umfasst die folgenden Schritte :

Rückflussreaktion: 6-Chlor-2-(4-hydroxyphenoxy)chinoxalin und Alkali-Metall-Oxyhydroxid werden in einem Gemisch aus aromatischem Kohlenwasserstoff und Petrolether einer Rückflussreaktion unterzogen, um ein Zwischenprodukt zu erhalten.

Zugabe von S(-)-Ethyl-p-toluolsulfonyl-lactat: Dieses Zwischenprodukt wird dann unter Rückflussbedingungen mit S(-)-Ethyl-p-toluolsulfonyl-lactat umgesetzt, um this compound zu erzeugen.

Dieses Verfahren vermeidet komplizierte Nachbehandlungsprozesse, wodurch die Schwierigkeit der Abwasserbehandlung und die Produktionskosten reduziert werden. Die Verwendung eines Lösungsmittelgemisches aus aromatischem Kohlenwasserstoff und Petrolether als Reaktionsmedium vermeidet effektiv die Racemisierung und verbessert die optische Reinheit und Ausbeute von this compound .

Analyse Chemischer Reaktionen

Quizalofop unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Abbau . Einige wichtige Reaktionen sind:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen verschiedene Metallionen (z. B. Calcium, Cadmium, Lithium, Eisen, Kobalt) und Inhibitoren (z. B. Nickel, Silber, Diethylpyrocarbonat, Natriumdodecylsulfat, Tween 80, Triton X, Beta-Mercaptoethanol, Phenylmethylsulfonylfluorid, p-Chlormercuribenzoat) .

Vergleich Mit ähnlichen Verbindungen

Quizalofop gehört zur Familie der Aryloxyphenoxypropionat-Herbizide, zu der ähnliche Verbindungen wie Fenoxaprop-P-ethyl, Haloxyfop-P-methyl, Cyhalofop-butyl, Clodinafop-Propargyl und Propaquizafop gehören . Im Vergleich zu diesen Verbindungen ist this compound einzigartig in seiner spezifischen Hemmung von ACCase und seiner Wirksamkeit bei der Bekämpfung eines breiten Spektrums von Grasunkräutern . Darüber hinaus wurden die Abbauprodukte von this compound und ihre Auswirkungen auf die Umwelt umfassend untersucht, was wertvolle Erkenntnisse zu seiner Sicherheit und Wirksamkeit liefert .

Eigenschaften

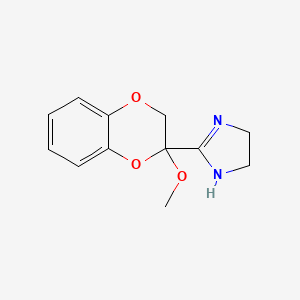

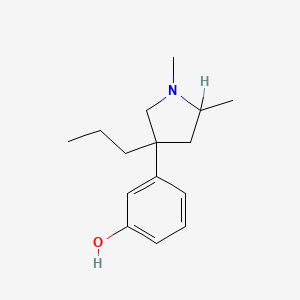

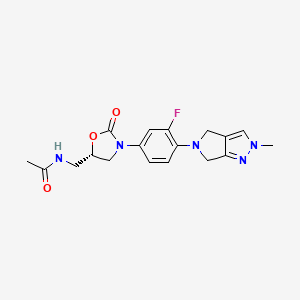

IUPAC Name |

2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOOPXYCKNFDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60273935 | |

| Record name | Quizalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76578-12-6 | |

| Record name | Quizalofop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76578-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137F325077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)

![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![3-[(1R,2R)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol bromide](/img/structure/B1680345.png)

![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)